molecular formula C18H24O3 B594238 Estriol-2,4-D2 CAS No. 53866-32-3

Estriol-2,4-D2

Cat. No.: B594238
CAS No.: 53866-32-3
M. Wt: 290.399
InChI Key: PROQIPRRNZUXQM-JOFMCETISA-N
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Description

Mechanism of Action

Target of Action

Estriol-2,4-D2, a derivative of Estriol, primarily targets estrogen receptors found in various tissues including the breast, uterus, ovaries, skin, prostate, bone, fat, and brain . The main role of these receptors is to mediate the effects of estrogens, which are essential for the regulation of the menstrual cycle and reproductive development .

Mode of Action

This compound, like other estrogens, binds to estrogen receptors, triggering a conformational change that allows the receptor to enter the nucleus of the target cell . Once inside the nucleus, the estrogen-receptor complex binds to specific DNA sequences, regulating gene transcription and the formation of messenger RNA . This process results in the production of specific proteins that express the effect of this compound upon the target cell .

Biochemical Pathways

This compound affects several biochemical pathways. For instance, it influences the metabolism of estrogens, leading to the production of various metabolites . These metabolites, including 4-hydroxyestrone, a meta-cleavage product, and pyridinestrone acid, can have different biological activities and can further influence various physiological processes .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Like estradiol, it is subject to first-pass metabolism in the gastrointestinal tract, which can significantly affect its bioavailability . The main metabolites of estradiol, and likely this compound, in urine are estrone glucuronide, 2-hydroxyestrone, unchanged estradiol, estriol, and 16α-hydroxyestrone .

Result of Action

The action of this compound at the cellular level results in a variety of effects. As a weak estrogen, it is used to treat conditions related to estrogen deficiency, such as vaginal dryness, vaginitis, and vulvar itching . Its interaction with estrogen receptors can lead to changes in gene expression, influencing the function and behavior of cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as drugs or environmental hormones, can affect its metabolism and action . Moreover, factors such as pH, temperature, and the presence of certain ions can influence its stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Estriol-d2 can be synthesized through the deuteration of estriol. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions to ensure selective deuteration at specific positions .

Industrial Production Methods: Industrial production of estriol-d2 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and selective deuteration. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Estriol-d2 undergoes various chemical reactions similar to non-deuterated estriol. These include:

    Oxidation: Estriol-d2 can be oxidized to form estrone-d2, another estrogenic compound.

    Reduction: Reduction of estriol-d2 can yield estradiol-d2.

    Substitution: Estriol-d2 can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

(8R,9S,13S,14S,16R,17R)-2,4-dideuterio-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i3D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROQIPRRNZUXQM-JOFMCETISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@@H]4O)O)C)C(=C1O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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